2-(2-Hydroxyethoxy)ethyl 3,5-bis(dodecyloxy)benzoate
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Overview
Description
2-(2-Hydroxyethoxy)ethyl 3,5-bis(dodecyloxy)benzoate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple functional groups, including hydroxyl, ether, and ester groups, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl 3,5-bis(dodecyloxy)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dihydroxybenzoic acid with dodecyl bromide to form 3,5-bis(dodecyloxy)benzoic acid. This intermediate is then esterified with 2-(2-hydroxyethoxy)ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl 3,5-bis(dodecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ether and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the ester groups can produce primary alcohols.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl 3,5-bis(dodecyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism by which 2-(2-Hydroxyethoxy)ethyl 3,5-bis(dodecyloxy)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and ether groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethoxy)ethyl benzoate
- 3,5-Bis(dodecyloxy)benzoic acid
- 2-(2-Hydroxyethoxy)ethyl 3,5-dimethoxybenzoate
Uniqueness
Compared to similar compounds, 2-(2-Hydroxyethoxy)ethyl 3,5-bis(dodecyloxy)benzoate stands out due to its combination of functional groups, which confer unique reactivity and versatility. Its ability to participate in a wide range
Properties
CAS No. |
594815-62-0 |
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Molecular Formula |
C35H62O6 |
Molecular Weight |
578.9 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 3,5-didodecoxybenzoate |
InChI |
InChI=1S/C35H62O6/c1-3-5-7-9-11-13-15-17-19-21-24-39-33-29-32(35(37)41-28-27-38-26-23-36)30-34(31-33)40-25-22-20-18-16-14-12-10-8-6-4-2/h29-31,36H,3-28H2,1-2H3 |
InChI Key |
LTELGULBUGEWOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)OCCOCCO)OCCCCCCCCCCCC |
Origin of Product |
United States |
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